molecular formula C9H9BrF2OS B6293099 (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane CAS No. 2404734-17-2

(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane

Cat. No.: B6293099
CAS No.: 2404734-17-2
M. Wt: 283.13 g/mol
InChI Key: NQAKBJDMCUPQPT-UHFFFAOYSA-N
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Description

(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H9BrF2OS It is characterized by the presence of bromine, ethoxy, difluorophenyl, and methylsulfane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products:

Scientific Research Applications

(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane is unique due to the combination of bromine, ethoxy, difluorophenyl, and methylsulfane groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-bromo-2-ethoxy-3,4-difluoro-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2OS/c1-3-13-9-5(10)4-6(14-2)7(11)8(9)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAKBJDMCUPQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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